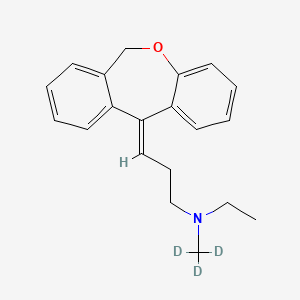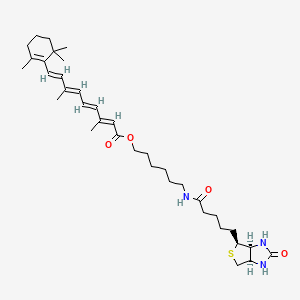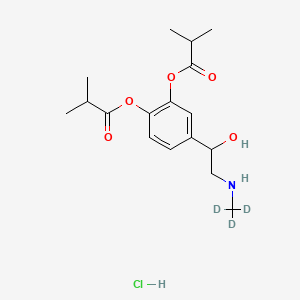
Decarbazolyl Carvedilol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decarbazolyl Carvedilol-d4 is a labeled analogue of Decarbazolyl Desmethyl Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction in clinically stable patients . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Carvedilol.
Vorbereitungsmethoden
The synthesis of Decarbazolyl Carvedilol-d4 involves several steps, starting from the precursor compound, 4-hydroxy carbazole. The general procedure includes the following steps :
Step 1: 4-hydroxy carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in DMSO solvent at a cool temperature (10-15°C). The reaction mixture is stirred for 5-6 hours at ambient temperature.
Step 2: The resulting product is then treated with 2-(2-methoxyphenoxy) ethanamine to form Carvedilol.
Step 3: The final step involves the incorporation of deuterium (d4) to label the compound, resulting in this compound.
Analyse Chemischer Reaktionen
Decarbazolyl Carvedilol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated products.
Wissenschaftliche Forschungsanwendungen
Decarbazolyl Carvedilol-d4 is widely used in scientific research for various applications, including:
Pharmacokinetics and Metabolism: It is used to study the pharmacokinetics and metabolic pathways of Carvedilol in different biological systems.
Drug Development: The compound is utilized in drug development to understand the interaction of Carvedilol with its molecular targets and to optimize its therapeutic efficacy.
Biological Studies: It is employed in biological studies to investigate the effects of Carvedilol on different cellular and molecular pathways.
Wirkmechanismus
Decarbazolyl Carvedilol-d4, like Carvedilol, exerts its effects by blocking beta-adrenergic receptors. The S (-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R (+) enantiomer is an alpha-1 adrenoceptor blocker . This dual action leads to the relaxation of smooth muscle in the vasculature, reducing peripheral vascular resistance and overall blood pressure. Additionally, Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors .
Vergleich Mit ähnlichen Verbindungen
Decarbazolyl Carvedilol-d4 can be compared with other similar compounds, such as:
Carvedilol: The parent compound, used for treating cardiovascular conditions.
Decarbazolyl Desmethyl Carvedilol: A metabolite of Carvedilol found in humans, rats, dogs, and mice.
Other Beta-Blockers: Compounds like propranolol and metoprolol, which also block beta-adrenergic receptors but may have different pharmacokinetic and pharmacodynamic profiles.
This compound is unique due to its labeled nature, allowing for detailed pharmacokinetic and metabolic studies.
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
245.31 g/mol |
IUPAC-Name |
3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propane-1,2-diol |
InChI |
InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3/i6D2,7D2 |
InChI-Schlüssel |
JXJUSXNKPQWTQQ-KXGHAPEVSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NCC(CO)O |
Kanonische SMILES |
COC1=CC=CC=C1OCCNCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


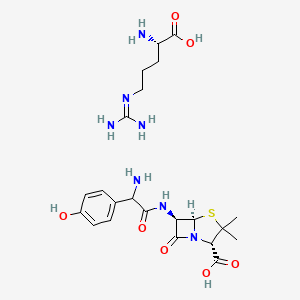
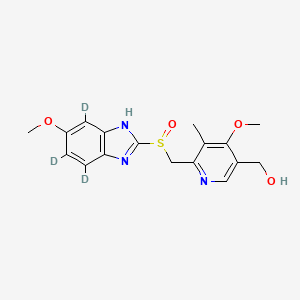
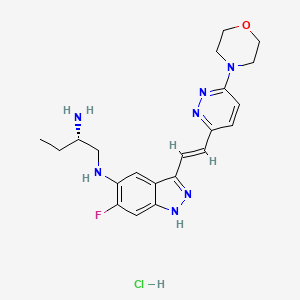
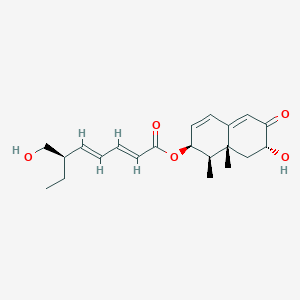
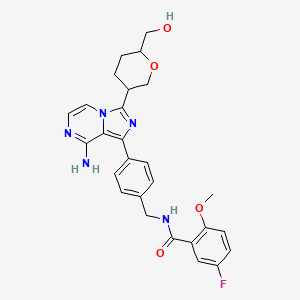
![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)


